10-Bornanesulfonamide, 2-oxo-, (+-)-
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Overview
Description
(1S)-10-Camphorsulfonamide is an organic compound derived from camphor, a bicyclic monoterpene. This compound is characterized by its sulfonamide functional group attached to the camphor skeleton. It is widely used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-10-Camphorsulfonamide typically involves the reaction of camphor with chlorosulfonic acid to form camphorsulfonyl chloride, which is then reacted with ammonia to yield the sulfonamide. The reaction conditions usually require controlled temperatures and anhydrous environments to prevent hydrolysis of intermediates.
Industrial Production Methods: In industrial settings, the production of (1S)-10-Camphorsulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1S)-10-Camphorsulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form camphorsulfonic acid.
Reduction: Reduction reactions can convert it back to camphor or other derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Camphorsulfonic acid.
Reduction: Camphor or camphor derivatives.
Substitution: Various substituted camphorsulfonamides depending on the reagents used.
Scientific Research Applications
(1S)-10-Camphorsulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to induce chirality in the formation of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1S)-10-Camphorsulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. In asymmetric synthesis, it acts as a chiral auxiliary by providing a chiral environment that guides the formation of enantiomerically pure products.
Comparison with Similar Compounds
Camphorsulfonic Acid: Similar in structure but lacks the sulfonamide group.
Camphor: The parent compound from which (1S)-10-Camphorsulfonamide is derived.
Other Sulfonamides: Compounds like benzenesulfonamide and toluenesulfonamide share the sulfonamide functional group but differ in their core structures.
Uniqueness: (1S)-10-Camphorsulfonamide is unique due to its chiral camphor backbone combined with the sulfonamide group, making it particularly useful in chiral synthesis and as a versatile intermediate in various chemical reactions.
Properties
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLUNABTQYDFJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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